molecular formula C75H104O6 B14161281 4,4'-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol CAS No. 55582-33-7

4,4'-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol

Cat. No.: B14161281
CAS No.: 55582-33-7
M. Wt: 1101.6 g/mol
InChI Key: MIVMLNZOXCJJCH-UHFFFAOYSA-N
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Description

4,4’-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol] is a complex organic compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol] typically involves the reaction of phenolic compounds with isopropylidene derivatives under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and advanced purification techniques. The process involves the careful control of reaction parameters to ensure consistent quality and minimize by-products. Industrial production also incorporates safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol] undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.

    Reduction: The compound can be reduced to form different hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various quinones, hydroxy derivatives, and substituted phenolic compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

4,4’-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of high-performance materials, such as resins and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,4’-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol] involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It influences oxidative stress pathways, inflammatory responses, and cell signaling mechanisms, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: Known for its use in plastics and resins, but with different reactivity and applications.

    Tetrabromobisphenol A: Used as a flame retardant with distinct chemical properties.

    Bisphenol S: An alternative to Bisphenol A with different environmental and health impacts.

Uniqueness

4,4’-(1-Methylethylidene)bis[2,6-bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phenol] stands out due to its unique structure, which imparts specific reactivity and stability. Its multiple phenolic groups make it versatile for various chemical transformations and applications.

Properties

CAS No.

55582-33-7

Molecular Formula

C75H104O6

Molecular Weight

1101.6 g/mol

IUPAC Name

4-[[5-[2-[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-4-hydroxyphenyl]propan-2-yl]-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-2-hydroxyphenyl]methyl]-2,6-ditert-butylphenol

InChI

InChI=1S/C75H104O6/c1-67(2,3)53-31-43(32-54(63(53)78)68(4,5)6)27-47-39-51(40-48(61(47)76)28-44-33-55(69(7,8)9)64(79)56(34-44)70(10,11)12)75(25,26)52-41-49(29-45-35-57(71(13,14)15)65(80)58(36-45)72(16,17)18)62(77)50(42-52)30-46-37-59(73(19,20)21)66(81)60(38-46)74(22,23)24/h31-42,76-81H,27-30H2,1-26H3

InChI Key

MIVMLNZOXCJJCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=CC(=C2O)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C(C)(C)C4=CC(=C(C(=C4)CC5=CC(=C(C(=C5)C(C)(C)C)O)C(C)(C)C)O)CC6=CC(=C(C(=C6)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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